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Compound of Interest

Compound Name: 3-Chloro-1-phenylpropan-1-ol

Cat. No.: B142418

(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a chiral
chlorohydrin of significant value in modern synthetic chemistry.[1] Its strategic importance lies
in the specific spatial arrangement of its hydroxyl and chloro functional groups relative to a
stereogenic center. This precise three-dimensional architecture makes it an indispensable
chiral building block for the enantioselective synthesis of complex bioactive molecules.[1] While
it finds use in the development of various organic compounds, its most prominent role is as a
key intermediate in the synthesis of high-profile pharmaceuticals, particularly selective
serotonin reuptake inhibitors (SSRIs) such as (S)-Fluoxetine, the active enantiomer of Prozac.
[2] This guide provides a comprehensive technical overview of its properties, synthesis, and
critical applications, designed to equip researchers with the foundational knowledge required
for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a synthetic intermediate is paramount for its
successful application in multi-step syntheses. The physical and spectroscopic characteristics
of (S)-(-)-3-Chloro-1-phenyl-1-propanol are well-defined, ensuring its reliable identification and
handling.

Physicochemical Properties
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The key identifying and physical properties are summarized in the table below for quick

reference.
Property Value Reference(s)
CAS Number 100306-34-1 [1]I3]
Molecular Formula CoH11CIO [1][3]
Molecular Weight 170.64 g/mol [11[3114]
1S)-3-chloro-1-phenylpropan-
IUPAC Name (1S PREYIPIOP [3]
1-ol
(S)-(-)-a-(2-Chloroethyl)benzyl
Synonyms [1]
alcohol
White to off-white crystalline
Appearance [1]
powder
Melting Point 57-61 °C [1][5][6]
Optical Rotation [0]?%/D = -25° (c=1 in CHCIs) [1]
SMILES String Oclcccccl
JZFUHAGLMZWKTE-
InChl Key

VIFPVBQESA-N

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of (S)-(-)-3-Chloro-1-
phenyl-1-propanol. While raw spectra are available from various databases, a foundational
understanding of the expected signals is essential for interpretation.[7][8]

e 1H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the
molecule's structure. Key expected signals include: a multiplet for the aromatic protons of the
phenyl group (approx. 7.2-7.4 ppm), a triplet for the carbinol proton (-CH(OH)-) due to
coupling with the adjacent methylene group, multiplets for the two diastereotopic protons of
the methylene group adjacent to the stereocenter (-CHz-), and a triplet for the methylene
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group protons adjacent to the chlorine atom (-CH2Cl). The hydroxyl proton will appear as a
broad singlet, the position of which is solvent-dependent.

e 13C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each of the nine
carbon atoms. This includes four signals for the phenyl ring (with two being more intense due
to symmetry), a signal for the carbinol carbon (-C(OH)-), and signals for the two aliphatic
methylene carbons (-CHz- and -CH2Cl).

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show
a molecular ion peak (M*) at m/z 170. The isotopic pattern of chlorine (3*Cl and 3’Cl in an
approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 172. Common
fragmentation patterns include the loss of H20, HCI, and the chloroethyl side chain, leading
to a prominent peak for the benzoyl cation at m/z 105.[9]

o Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in
the region of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol group. C-H
stretching vibrations for the aromatic and aliphatic protons appear around 3000-3100 cm~1
and 2850-2960 cm~1, respectively. A C-O stretching band will be visible around 1000-1200
cm~1, and the C-ClI stretch will appear in the fingerprint region, typically around 600-800
cm~L,

Section 2: Synthesis and Enantioselective Control

The primary challenge in producing (S)-(-)-3-Chloro-1-phenyl-1-propanol is achieving high
enantiomeric purity. The most prevalent and effective strategy is the asymmetric reduction of
the prochiral ketone, 3-chloropropiophenone. This can be accomplished through both chemical
catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS)
Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the
enantioselective reduction of ketones to chiral secondary alcohols.[10][11] The reaction utilizes
a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a
borane source (e.g., BHs-THF or BH3-SMez).
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Causality of Experimental Choice: The CBS catalyst forms a complex with the borane, which
then coordinates to the ketone.[12] The chiral environment of the catalyst sterically directs the
hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to
the preferential formation of one enantiomer of the alcohol.[13] The predictability and high
enantiomeric excess (often >95% ee) make this a trusted method in pharmaceutical synthesis.
[10]

Experimental Protocol: CBS Reduction of 3-Chloropropiophenone
Objective: To synthesize (S)-(-)-3-Chloro-1-phenyl-1-propanol with high enantiomeric excess.
Materials:

e (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

» Borane-dimethyl sulfide complex (BHs:SMez, ~10 M)

¢ 3-Chloropropiophenone (CAS 936-59-4)

e Anhydrous Tetrahydrofuran (THF)

o Methanol (MeOH)

e 1 M Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCOs) solution

e Anhydrous Magnesium Sulfate (MgSQOa)

o Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N2
or Ar).

Procedure:

o Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
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Catalyst Charging: Under a positive pressure of inert gas, charge the flask with (S)-(-)-2-
Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) and anhydrous THF. Cool the solution to
0 °C using an ice bath.

Borane Addition: Slowly add borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the
catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes
to allow for complex formation.

Substrate Addition: Dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF and
add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature
does not exceed 5 °C.

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed
(typically 1-4 hours).

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of
methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room
temperature.

Workup: Add 1 M HCI and stir for 30 minutes. Transfer the mixture to a separatory funnel and
extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with saturated NaHCOs solution and brine,
then dry over anhydrous MgSOa. Filter and concentrate the solvent under reduced pressure.
The crude product can be further purified by silica gel column chromatography.

Characterization: Confirm the structure and determine the enantiomeric excess (ee) using
chiral HPLC or GC analysis.
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Caption: Workflow for the CBS asymmetric reduction of 3-chloropropiophenone.

Biocatalytic Asymmetric Reduction

Biocatalysis presents a green and highly efficient alternative to chemical methods. Whole-cell
systems, such as those using the yeast Candida utilis or the bacterium Acetobacter sp., contain
enzymes (ketoreductases) that can reduce 3-chloropropiophenone to the (S)-alcohol with
exceptionally high enantioselectivity (often >99% ee) and under mild aqueous conditions.[14]
[15]

Causality of Experimental Choice: The enzymes' active sites are inherently chiral, creating a
three-dimensional pocket that binds the ketone substrate in a specific orientation. This forces
the hydride donor (typically NADPH, regenerated by the cell's metabolism) to attack from a
single face, yielding almost exclusively one enantiomer. Immobilizing the cells (e.g., in calcium
alginate beads) enhances their stability and allows for easier recovery and reuse, making the
process more cost-effective and scalable.[14][15]
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Caption: General workflow for whole-cell biocatalytic reduction.
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Section 3: Application in the Synthesis of (S)-
Fluoxetine

The primary industrial application of (S)-(-)-3-Chloro-1-phenyl-1-propanol is its role as a pivotal
precursor in the asymmetric synthesis of (S)-Fluoxetine, the more pharmacologically active
enantiomer of the widely prescribed antidepressant.[2] The synthesis leverages the pre-
installed stereocenter of the chlorohydrin to ensure the final product has the correct absolute
configuration.

The conversion involves two key transformations:

e Nucleophilic Substitution: The chlorine atom is displaced by methylamine. This is often not a
direct reaction but proceeds via an intermediate where the alcohol is first converted to a
better leaving group or the amine is generated from a precursor. A common industrial route
involves the reaction of the chlorohydrin with methylamine to form N-methyl-3-phenyl-3-
hydroxypropylamine.[16]

o Williamson Ether Synthesis: The resulting amino alcohol is deprotonated with a strong base
(like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide or other
leaving group from an activated aromatic ring, typically 4-chlorobenzotrifluoride or 4-
fluorobenzotrifluoride, to form the final diaryl ether linkage.[17]

(S)-3-Chloro-1-phenyl- Nucleophilic
Substitution

1-propanol
(S)-N-Methyl-3-phenyl-j Williamson Ether
Synthesis

3-hydroxypropylamine
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Caption: Key transformations in the synthesis of (S)-Fluoxetine.

Section 4: Safety, Handling, and Storage
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As a chemical intermediate, proper handling of (S)-(-)-3-Chloro-1-phenyl-1-propanol is
essential for laboratory safety.

» Hazard Identification: According to the Globally Harmonized System (GHS), this compound
is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[3]

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and
chemical-resistant gloves.

o Storage: Store the compound in a tightly sealed container in a cool, dry place.[5] Long-term
storage at room temperature is generally acceptable.[1]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations
for chemical waste.

Conclusion

(S)-(-)-3-Chloro-1-phenyl-1-propanol is more than just a chemical intermediate; it is a testament
to the power of stereochemical control in modern drug development. Its value is derived from
its specific chirality, which is efficiently established through robust synthetic methods like the
CBS reduction and biocatalysis. As the demand for enantiomerically pure pharmaceuticals
continues to grow, the role of well-characterized and readily accessible chiral building blocks
like (S)-(-)-3-Chloro-1-phenyl-1-propanol will remain fundamentally critical to the industry.
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Studies On The Asymmetric Synthesis Of(R)-(+)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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